molecular formula C19H25NO3 B13780633 1-Methyl-4-piperidyl phenyl(1-pentynyl)glycolate CAS No. 92956-51-9

1-Methyl-4-piperidyl phenyl(1-pentynyl)glycolate

Cat. No.: B13780633
CAS No.: 92956-51-9
M. Wt: 315.4 g/mol
InChI Key: ZUVANWJSGPBCGV-UHFFFAOYSA-N
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Description

1-Methyl-4-piperidyl phenyl(1-pentynyl)glycolate is a chemical compound known for its unique structure and potential applications in various fields It is characterized by the presence of a piperidine ring, a phenyl group, and a pentynyl glycolate moiety

Preparation Methods

The synthesis of 1-Methyl-4-piperidyl phenyl(1-pentynyl)glycolate involves several steps. One common method includes the reaction of 1-methyl-4-piperidyl phenyl ketone with 1-pentynyl glycolate under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is conducted under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

1-Methyl-4-piperidyl phenyl(1-pentynyl)glycolate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon and sodium borohydride. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.

Scientific Research Applications

1-Methyl-4-piperidyl phenyl(1-pentynyl)glycolate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-4-piperidyl phenyl(1-pentynyl)glycolate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit or activate specific enzymes, alter signal transduction pathways, or affect gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Methyl-4-piperidyl phenyl(1-pentynyl)glycolate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

92956-51-9

Molecular Formula

C19H25NO3

Molecular Weight

315.4 g/mol

IUPAC Name

(1-methylpiperidin-4-yl) 2-hydroxy-2-phenylhept-3-ynoate

InChI

InChI=1S/C19H25NO3/c1-3-4-8-13-19(22,16-9-6-5-7-10-16)18(21)23-17-11-14-20(2)15-12-17/h5-7,9-10,17,22H,3-4,11-12,14-15H2,1-2H3

InChI Key

ZUVANWJSGPBCGV-UHFFFAOYSA-N

Canonical SMILES

CCCC#CC(C1=CC=CC=C1)(C(=O)OC2CCN(CC2)C)O

Origin of Product

United States

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